2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid 2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 232596-44-0
VCID: VC6266960
InChI: InChI=1S/C9H7N3O2S/c13-8(14)6-5-15-9(11-6)12-7-3-1-2-4-10-7/h1-5H,(H,13,14)(H,10,11,12)
SMILES: C1=CC=NC(=C1)NC2=NC(=CS2)C(=O)O
Molecular Formula: C9H7N3O2S
Molecular Weight: 221.23

2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid

CAS No.: 232596-44-0

Cat. No.: VC6266960

Molecular Formula: C9H7N3O2S

Molecular Weight: 221.23

* For research use only. Not for human or veterinary use.

2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid - 232596-44-0

CAS No. 232596-44-0
Molecular Formula C9H7N3O2S
Molecular Weight 221.23
IUPAC Name 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C9H7N3O2S/c13-8(14)6-5-15-9(11-6)12-7-3-1-2-4-10-7/h1-5H,(H,13,14)(H,10,11,12)
Standard InChI Key BPCKVRSSTCYOCV-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)NC2=NC(=CS2)C(=O)O

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a pyridine ring fused to a thiazole moiety via an amino (-NH-) linker at position 2 of the thiazole ring, with a carboxylic acid (-COOH) group at position 4. Key structural attributes include:

PropertyValue
IUPAC Name2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylic acid
Molecular FormulaC9H7N3O2S\text{C}_9\text{H}_7\text{N}_3\text{O}_2\text{S}
Molecular Weight221.23 g/mol
SMILESC1=CC=NC(=C1)NC2=NC(=CS2)C(=O)O
InChI KeyBPCKVRSSTCYOCV-UHFFFAOYSA-N

The pyridine ring (a six-membered aromatic ring with one nitrogen atom) and the thiazole ring (a five-membered ring containing nitrogen and sulfur) create a planar, conjugated system conducive to π-π interactions.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous thiazole-carboxylic acid derivatives exhibit monoclinic crystal systems with hydrogen-bonded dimers stabilizing the lattice. Infrared (IR) spectroscopy of similar compounds reveals characteristic peaks for -NH (3300–3200 cm1^{-1}), -COOH (1700–1680 cm1^{-1}), and C=N (1600–1580 cm1^{-1}) groups .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Thiazole Formation: Cyclocondensation of thiourea derivatives with α-haloketones yields the thiazole core.

  • Amino Functionalization: Nucleophilic substitution at position 2 of the thiazole with 2-aminopyridine introduces the pyridinylamino group.

  • Carboxylation: Oxidation or hydrolysis of a pre-existing substituent (e.g., -CH3_3) at position 4 generates the carboxylic acid moiety.

A representative reaction scheme is:

Thiourea+α-Bromopyruvic AcidThiazole-4-carboxylic Acid2-AminopyridineTarget Compound\text{Thiourea} + \text{α-Bromopyruvic Acid} \rightarrow \text{Thiazole-4-carboxylic Acid} \xrightarrow{\text{2-Aminopyridine}} \text{Target Compound}

Optimization Challenges

Key challenges include:

  • Low Yields: Steric hindrance from the pyridine ring during amination reduces reaction efficiency.

  • Purification: The polar carboxylic acid group complicates isolation via standard organic solvents, necessitating chromatographic techniques .

Chemical Reactivity and Functionalization

Acid-Base Behavior

The carboxylic acid group (pKa2.5\text{p}K_a \approx 2.5) deprotonates in alkaline media, forming a carboxylate anion (-COO\text{-COO}^-), while the pyridinylamino group (pKa4.5\text{p}K_a \approx 4.5) acts as a weak base. This amphoteric nature enables zwitterionic forms in physiological pH ranges.

Derivative Synthesis

The compound serves as a precursor for:

  • Amides: Reaction with amines (e.g., isopropylamine) forms bioactive amide derivatives.

  • Metal Complexes: Coordination with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) via the thiazole nitrogen and carboxylate oxygen enhances antimicrobial activity .

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0

The carboxylic acid group enhances solubility and membrane penetration, critical for bioavailability.

Industrial and Research Applications

Medicinal Chemistry

  • Drug Candidates: Serves as a scaffold for kinase inhibitors and anti-inflammatory agents.

  • Prodrug Design: Esterification of the -COOH group improves pharmacokinetic profiles .

Material Science

Conjugated π-systems enable applications in organic semiconductors and fluorescent probes .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferencesBioactivity
2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid C9H5N2O2S\text{C}_9\text{H}_5\text{N}_2\text{O}_2\text{S}Pyridine substitution at C4 vs. C2Lower solubility, weaker enzyme inhibition
2-(Isopropylamino)-1,3-thiazole-4-carboxylic acidC7H10N2O2S\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S}Aliphatic amine vs. aromatic amineEnhanced lipophilicity, CNS activity

Future Directions

  • Solubility Studies: Quantitative solubility data in aqueous and organic solvents are needed for formulation development.

  • In Vivo Testing: Preclinical trials to validate toxicity and efficacy in disease models.

  • Computational Modeling: DFT studies to predict reactivity and binding modes with biological targets.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator